![molecular formula C18H18N4O4 B2528160 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea CAS No. 877641-10-6](/img/structure/B2528160.png)
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is a unique chemical compound that belongs to the class of heterocyclic compounds containing both a pyrrolidine and pyridine ring, integrated with a benzo dioxin structure. This compound is of interest in various fields due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea typically involves multi-step organic reactions:
Formation of the pyrrolidine ring: Starting from commercially available precursors, the pyrrolidine ring is formed via cyclization reactions involving suitable reactants like amines and diketones under controlled conditions.
Integration of the benzo dioxin structure: Using directed ortho-metalation or other directed synthesis techniques, the dioxin structure can be fused onto the pyrrolidine ring.
Attachment of the pyridine moiety: Pyridine derivatives can be coupled using reagents such as palladium catalysts in cross-coupling reactions.
Final urea formation: The final step involves the coupling of the intermediate compounds with isocyanates to form the urea linkage, under conditions that favor urea formation, such as in the presence of appropriate bases or catalysts.
Industrial Production Methods
While specific industrial methods for large-scale production of this compound might be proprietary, general principles involve optimizing the reaction conditions mentioned above to suit batch or continuous processing. This includes ensuring the reactions have high yield, purity, and are cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea can undergo various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like hydrogen peroxide or permanganates, potentially modifying the dioxin or pyrrolidinone components.
Reduction: It may be reduced using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield alcohol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the pyridine or the benzo dioxin rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The products depend heavily on the reaction type. For example:
Oxidation products: might include quinones or modified aromatic compounds.
Reduction products: might include primary or secondary alcohols or amines.
Substitution products: could include halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
In Chemistry
This compound serves as an intermediate or a starting point for synthesizing more complex molecules in medicinal chemistry and materials science.
In Biology
Due to its structural complexity, it can interact with various biological targets, making it useful in studying enzyme interactions, receptor binding, and cellular pathways.
In Medicine
Potential therapeutic applications may include acting as a precursor to drugs targeting neurological, cardiovascular, or metabolic disorders, owing to its ability to interact with diverse biomolecules.
In Industry
Industrially, this compound could be used in the development of new materials or as a specialty chemical in the synthesis of other high-value compounds.
Wirkmechanismus
Molecular Targets and Pathways
The exact mechanism of action depends on its application but typically involves:
Enzyme inhibition or activation: By binding to the active or allosteric sites of enzymes.
Receptor modulation: It can mimic or block the action of natural ligands at receptor sites.
Signal transduction pathways: Altering pathways through phosphorylation or dephosphorylation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Pyridin-4-yl)-3-(1H-pyrrol-3-yl)urea
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyridin-4-yl)urea
1-(Pyridin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea
Highlighting Uniqueness
What sets 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea apart is its hybrid structure combining the pyrrolidine, pyridine, and benzo dioxin motifs, resulting in unique electronic and steric properties that can influence its reactivity and interactions with biological targets.
Does that cover everything you were hoping for? Let me know if there's any other aspect you'd like to dive deeper into!
Eigenschaften
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-17-9-13(21-18(24)20-12-3-5-19-6-4-12)11-22(17)14-1-2-15-16(10-14)26-8-7-25-15/h1-6,10,13H,7-9,11H2,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIODQOVWXTXWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
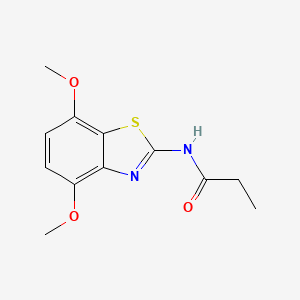
![N-(1,3-benzothiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2528079.png)
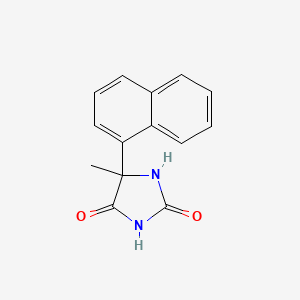
![N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2528085.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}cyclobutanecarboxamide](/img/structure/B2528086.png)
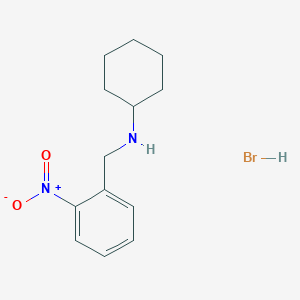
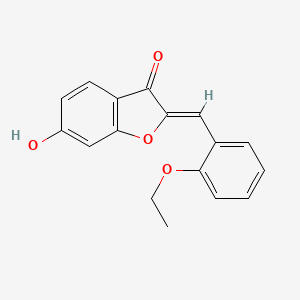
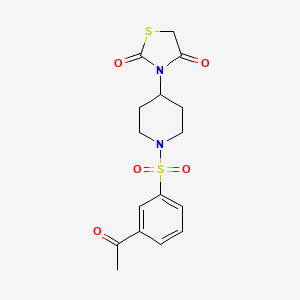
![4-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2528090.png)
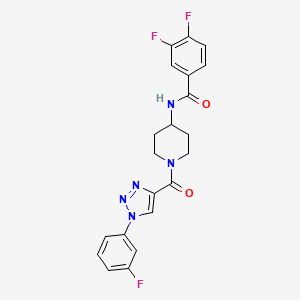
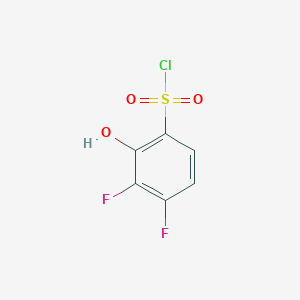
![2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528096.png)
![2-(1-methyl-1H-indol-3-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2528098.png)
![2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2528099.png)
